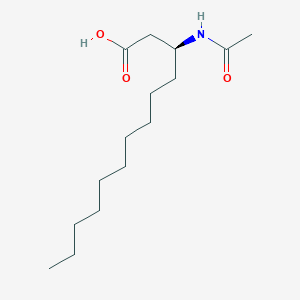

(3S)-3-Acetamidotridecanoic acid

Beschreibung

(3S)-3-Acetamidotridecansäure: ist eine organische Verbindung, die zur Klasse der Aminosäuren gehört. Sie zeichnet sich durch das Vorhandensein einer Acetamidogruppe am dritten Kohlenstoffatom einer Tridecansäurekette aus.

Eigenschaften

CAS-Nummer |

648908-47-8 |

|---|---|

Molekularformel |

C15H29NO3 |

Molekulargewicht |

271.40 g/mol |

IUPAC-Name |

(3S)-3-acetamidotridecanoic acid |

InChI |

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-14(12-15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t14-/m0/s1 |

InChI-Schlüssel |

OKEKYRGPFSUBAK-AWEZNQCLSA-N |

Isomerische SMILES |

CCCCCCCCCC[C@@H](CC(=O)O)NC(=O)C |

Kanonische SMILES |

CCCCCCCCCCC(CC(=O)O)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen: (3S)-3-Acetamidotridecansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Acetamidogruppe in eine Aminogruppe umwandeln.

Substitution: Die Acetamidogruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Tridecansäure oder Tridecanon.

Reduktion: Bildung von (3S)-3-Aminotridecansäure.

Substitution: Bildung verschiedener substituierter Tridecansäurederivate.

Analyse Chemischer Reaktionen

Types of Reactions: (3S)-3-Acetamidotridecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of tridecanoic acid or tridecanone.

Reduction: Formation of (3S)-3-aminotridecanoic acid.

Substitution: Formation of various substituted tridecanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (3S)-3-Acetamidotridecansäure beinhaltet ihre Interaktion mit bestimmten molekularen Zielstrukturen in biologischen Systemen. Die Acetamidogruppe kann Wasserstoffbrückenbindungen mit Enzymen und Rezeptoren bilden und so deren Aktivität modulieren. Die Verbindung kann auch an Signalwegen teilnehmen, indem sie als Ligand für bestimmte Rezeptoren fungiert und so zelluläre Reaktionen beeinflusst.

Wirkmechanismus

The mechanism of action of (3S)-3-Acetamidotridecanoic acid involves its interaction with specific molecular targets in biological systems. The acetamido group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways by acting as a ligand for certain receptors, influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

(3S)-3-Aminotridecansäure: Ähnliche Struktur, jedoch mit einer Aminogruppe anstelle einer Acetamidogruppe.

(3S)-3-Hydroxytridecansäure: Enthält eine Hydroxylgruppe anstelle einer Acetamidogruppe.

(3S)-3-Methyltridecansäure: Hat eine Methylgruppe anstelle der Acetamidogruppe.

Einzigartigkeit: (3S)-3-Acetamidotridecansäure ist aufgrund des Vorhandenseins der Acetamidogruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese funktionelle Gruppe ermöglicht spezifische Wechselwirkungen mit biologischen Molekülen, was sie für die Forschung und industrielle Anwendungen wertvoll macht.

Biologische Aktivität

(3S)-3-Acetamidotridecanoic acid (C13H25NO2) is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a long hydrocarbon chain with an acetamido functional group. Its molecular structure can be depicted as follows:

This structure suggests potential interactions with biological membranes and proteins, which may contribute to its biological effects.

Antimicrobial Activity

Research indicates that fatty acids, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various fatty acids against Pseudomonas aeruginosa, a common pathogen. In particular, fatty acids with longer carbon chains demonstrated enhanced anti-virulence effects, reducing the production of virulence factors such as pyocyanin and inhibiting biofilm formation .

Table 1: Antimicrobial Effects of Fatty Acids Against Pseudomonas aeruginosa

| Fatty Acid | Concentration (µM) | Effect on Pyocyanin Production (%) | Effect on Biofilm Formation (%) |

|---|---|---|---|

| Dodecanoic Acid (C12) | 1000 | 58 | 30 |

| Tetradecanoic Acid (C14) | 500 | 70 | 50 |

| This compound | TBD | TBD | TBD |

The specific activity of this compound requires further investigation to quantify its effects relative to other fatty acids.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound may also possess anti-inflammatory effects. Fatty acids are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or by influencing cell signaling pathways involved in inflammation .

A study examining the role of fatty acids in inflammation suggested that certain derivatives could reduce the expression of inflammatory markers in cell cultures. This effect is crucial for conditions characterized by chronic inflammation.

Study on Fatty Acids in Infection Models

In a mouse model of cutaneous infection, researchers evaluated the impact of various fatty acids on Pseudomonas aeruginosa virulence. The study found that co-administration of specific fatty acids significantly reduced bacterial virulence without adversely affecting bacterial growth. This suggests a therapeutic potential for fatty acid derivatives like this compound in managing infections .

Table 2: Efficacy of Fatty Acids in Infection Models

| Fatty Acid | Effect on Virulence Factors | Notes |

|---|---|---|

| Lauric Acid | Inhibited pyocyanin | Effective at low concentrations |

| Myristic Acid | Reduced biofilm formation | Enhanced efficacy with co-treatment |

| This compound | TBD | Requires further research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.